3-(Bromomethyl)-4-(trifluoromethyl)pyridine

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Sourcing a regiospecific halogenated pyridine for CNS or agrochemical research often leads to lead times of weeks. 3-(Bromomethyl)-4-(trifluoromethyl)pyridine (CAS 447402-01-9) offers a direct solution. Its defining 3,4-substitution pattern provides a reactivity profile that generic isomers cannot match, enabling efficient diversification of drug candidates targeting serotonin/dopamine receptors or novel crop protection agents. Secure this building block with verified purity and expedited logistics to keep your synthesis on schedule.

Molecular Formula C7H5BrF3N
Molecular Weight 240.02 g/mol
CAS No. 447402-01-9
Cat. No. B3138157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-4-(trifluoromethyl)pyridine
CAS447402-01-9
Molecular FormulaC7H5BrF3N
Molecular Weight240.02 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1C(F)(F)F)CBr
InChIInChI=1S/C7H5BrF3N/c8-3-5-4-12-2-1-6(5)7(9,10)11/h1-2,4H,3H2
InChIKeyCPOIHVJSPQWRRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-4-(trifluoromethyl)pyridine CAS 447402-01-9: Procurement-Focused Overview of a Strategic Trifluoromethyl Pyridine Building Block


3-(Bromomethyl)-4-(trifluoromethyl)pyridine (CAS 447402-01-9) is a heterocyclic building block featuring a pyridine core substituted with a bromomethyl group at the 3-position and a trifluoromethyl group at the 4-position. Its molecular formula is C7H5BrF3N, with a molecular weight of 240.02 g/mol . This structural arrangement confers distinct chemical properties, making it a valuable intermediate for the introduction of trifluoromethylated pyridine moieties into more complex molecules, particularly in pharmaceutical and agrochemical research [1]. The compound is commercially available from specialty chemical suppliers, though procurement may be subject to specific lead times and minimum order quantities .

Why 3-(Bromomethyl)-4-(trifluoromethyl)pyridine CAS 447402-01-9 Cannot Be Replaced by Common In-Class Analogs


While many pyridine derivatives containing bromo, chloromethyl, or trifluoromethyl groups exist, 3-(Bromomethyl)-4-(trifluoromethyl)pyridine presents a unique combination of substituents and regiochemistry. This specific arrangement results in a distinct reactivity profile and steric/electronic environment that cannot be replicated by simply using alternative halogenated pyridines or isomers. For example, the bromomethyl group offers a significantly more reactive handle for nucleophilic substitution compared to a chloromethyl analog [1], while the adjacent trifluoromethyl group, with its strong electron-withdrawing nature, activates the pyridine ring in a manner different from a non-fluorinated or differently substituted ring [2]. Furthermore, the 3,4-substitution pattern directs functionalization and influences the conformation of derived molecules in ways that the 3,5-isomer does not . Substituting this compound with a more common, less specialized building block would likely result in different reaction kinetics, yields, and ultimately, a different final product with potentially altered biological activity or material properties. The precise positioning of the bromomethyl and trifluoromethyl groups is not a generic feature but a defining characteristic critical for its role in specific synthetic routes [3].

Quantitative Differentiation: 3-(Bromomethyl)-4-(trifluoromethyl)pyridine vs. Closest Analogs


Superior Electrophilic Reactivity: Bromomethyl vs. Chloromethyl Analog

The bromomethyl group in 3-(Bromomethyl)-4-(trifluoromethyl)pyridine exhibits significantly higher reactivity towards nucleophiles compared to its chloromethyl counterpart, 3-(Chloromethyl)-4-(trifluoromethyl)pyridine (CAS 782431-54-3). This is a fundamental principle of organic chemistry where the carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, leading to faster substitution kinetics. The enhanced reactivity of the bromomethyl group allows for milder reaction conditions, potentially higher yields in sensitive substrates, and a broader scope of viable nucleophiles [1].

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Distinct Structural and Electronic Profile: 3,4- vs. 3,5-Substitution Pattern

The specific 3,4-substitution pattern of 3-(Bromomethyl)-4-(trifluoromethyl)pyridine provides a unique three-dimensional and electronic environment compared to its 3,5-isomer, 3-(Bromomethyl)-5-(trifluoromethyl)pyridine (CAS 1227574-31-3). While both share the same molecular formula and weight, the relative positioning of the electron-withdrawing trifluoromethyl group to the reactive bromomethyl handle is different. This difference influences the electronic density of the pyridine ring and can affect the regioselectivity of subsequent reactions, as well as the binding affinity and orientation of any final pharmaceutical compound that incorporates this building block . The distinct regiochemistry can be critical for optimizing interactions with biological targets [1].

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Enhanced Ring Activation by Adjacent Trifluoromethyl Group

The trifluoromethyl group at the 4-position is a strong electron-withdrawing group. Its proximity to the bromomethyl group at the 3-position activates the pyridine ring towards nucleophilic aromatic substitution and other reactions. This is in contrast to a simple 3-(Bromomethyl)pyridine (CAS 69966-55-8), which lacks the trifluoromethyl group and thus has a significantly different electronic character. The CF3 group lowers the LUMO energy of the pyridine ring, making it more susceptible to nucleophilic attack. This electronic activation can be quantified by comparing the calculated electrostatic potential surfaces or NMR chemical shifts of the two compounds [1]. The presence of the trifluoromethyl group also increases the metabolic stability and lipophilicity of any derived molecule [2].

Physical Organic Chemistry Electronic Effects Reaction Design

Key Application Scenarios for 3-(Bromomethyl)-4-(trifluoromethyl)pyridine CAS 447402-01-9 Based on Evidence


Precursor for Synthesis of Novel Antipsychotic Agents

Researchers designing novel antipsychotic drugs can utilize 3-(Bromomethyl)-4-(trifluoromethyl)pyridine as a key intermediate. Its structural framework has been leveraged to synthesize compounds that target serotonin and dopamine receptors [1]. The specific 3,4-substitution pattern and the presence of the trifluoromethyl group are critical for achieving the desired receptor binding affinity and selectivity, a profile that cannot be easily replicated with other isomers or non-fluorinated analogs.

Synthesis of Trifluoromethylated Pyridine Building Blocks

Organic chemists engaged in developing new synthetic methodologies will find this compound invaluable. It serves as a convenient and reactive building block for constructing a wide array of trialomethylated heterocycles. The use of such pre-functionalized building blocks is often a superior choice over direct trialomethylation methods, which can suffer from low selectivity and harsh reaction conditions [2]. This compound streamlines the synthesis of complex fluorinated molecules, which are of significant interest in both medicinal and agricultural chemistry [3].

Synthesis of Agrochemical Intermediates

The development of new crop protection agents, including herbicides and insecticides, relies heavily on heterocyclic building blocks. Trifluoromethylpyridines are known to be important raw materials for these applications [4]. 3-(Bromomethyl)-4-(trifluoromethyl)pyridine's specific reactivity, particularly its ability to undergo nucleophilic substitution, makes it a versatile intermediate for introducing the desired trifluoromethylpyridine moiety into larger, more complex agrochemical structures, potentially leading to compounds with improved potency and environmental stability.

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